molecular formula C21H25FO3 B074929 3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid CAS No. 1480-22-4

3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B074929
CAS RN: 1480-22-4
M. Wt: 344.4 g/mol
InChI Key: WUMDMTNUPWTDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid, commonly known as FOBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. FOBC is a highly stable and versatile compound that can be synthesized using different methods.

Mechanism Of Action

The mechanism of action of FOBC is not fully understood. However, it is believed that FOBC interacts with the target molecule through π-π stacking interactions and hydrogen bonding. FOBC has been shown to bind to various target molecules, including DNA, RNA, and proteins.

Biochemical And Physiological Effects

FOBC has been shown to have various biochemical and physiological effects. FOBC has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. FOBC has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

FOBC has several advantages for lab experiments. FOBC is a highly stable compound that can be easily synthesized using different methods. FOBC is also a versatile compound that can be used as a building block for the synthesis of various polymers and materials. However, FOBC has some limitations for lab experiments. FOBC is a relatively new compound, and its properties and applications are not fully understood. FOBC is also a relatively expensive compound, which can limit its use in some experiments.

Future Directions

There are several future directions for the research and development of FOBC. One direction is to explore the potential applications of FOBC in the field of organic electronics and photovoltaics. FOBC has shown promise as a sensitizer for light absorption in photovoltaic cells, and further research is needed to optimize its properties for this application. Another direction is to investigate the potential applications of FOBC in the field of drug discovery. FOBC has been shown to have inhibitory effects on certain enzymes, and further research is needed to explore its potential as a drug candidate.

Scientific Research Applications

FOBC has shown potential applications in various areas of scientific research, including materials science, organic electronics, and photovoltaics. FOBC is a versatile compound that can be used as a building block for the synthesis of various polymers and materials. FOBC has been used as a dopant in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). FOBC has also been used as a component in photovoltaic cells, where it acts as a sensitizer for light absorption.

properties

CAS RN

1480-22-4

Product Name

3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid

Molecular Formula

C21H25FO3

Molecular Weight

344.4 g/mol

IUPAC Name

4-(3-fluoro-4-octoxyphenyl)benzoic acid

InChI

InChI=1S/C21H25FO3/c1-2-3-4-5-6-7-14-25-20-13-12-18(15-19(20)22)16-8-10-17(11-9-16)21(23)24/h8-13,15H,2-7,14H2,1H3,(H,23,24)

InChI Key

WUMDMTNUPWTDAM-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F

synonyms

4-[(3-Fluoro-4-(octyloxy)-phenyl]-benzoic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 75 ml of an aqueous solution of 13% potassium hydroxide were added 120 ml of ethanol and 10 g (43.1 mmol) of the above 3'-fluoro-4'-hydroxybiphenyl-4-carboxylic acid, which were refluxed for 30 minutes and added with 25.0 g (129 mmol) of 1-bromooctane and then refluxed for 15 hours. After the air cooling, the precipitated crystal was filtered and recrystallized with acetic acid containing 5% hydrochloric acid and further with acetic acid to obtain 12.8 g (yield: 86.4%) of 3'-fluoro-4'-octyloxybiphenyl-4-carboxylic acid. This compound had the following properties:
[Compound]
Name
aqueous solution
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

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